N-[3,3'-DIMETHOXY-4'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE is a complex organic compound characterized by its biphenyl structure with methoxy and benzamido substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamido groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamido groups can produce amines.
Scientific Research Applications
N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxy and benzamido groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl-4,4’-diamine: This compound has similar methoxy and biphenyl structures but lacks the benzamido groups.
Benzamide, 3,4-dimethoxy-N-methyl-: This compound has a similar benzamido structure but differs in the substitution pattern on the aromatic rings.
Uniqueness
N-[3,3’-DIMETHOXY-4’-(4-METHYLBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE is unique due to its combination of methoxy and benzamido groups on a biphenyl scaffold. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O4/c1-19-5-9-21(10-6-19)29(33)31-25-15-13-23(17-27(25)35-3)24-14-16-26(28(18-24)36-4)32-30(34)22-11-7-20(2)8-12-22/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSHANKRAVUJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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